methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
The compound “methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiadiazine ring, which is a seven-membered ring with two nitrogen atoms and one sulfur atom . The “4H” in the name indicates the tautomeric form of the benzothiadiazine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the ester group (-COOCH3) could undergo hydrolysis, and the benzothiadiazine ring might participate in electrophilic substitution reactions .Scientific Research Applications
Molecular Structure and Synthesis Techniques
Methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate undergoes transesterification to convert into its corresponding ethyl ester, showcasing the potential for molecular structure manipulation and the study of crystal packing effects (Ukrainets et al., 2017). This provides a basis for further research into molecular behavior and properties.
Biological Activities and Applications
A series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides synthesized from saccharin sodium salt were evaluated for their antibacterial and DPPH radical scavenging activities, indicating a potential for developing novel biologically active compounds (Zia-ur-Rehman et al., 2009).
Chemical Synthesis and Characterization
Innovative synthesis methods for benzothiazine derivatives reveal a variety of applications from medicinal chemistry to material science. For instance, a one-pot synthesis method for 4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide demonstrates the efficiency of new synthetic routes (Manjarrez et al., 1996).
Precursor for Antiosteoarthritis Compounds
Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide serves as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties, highlighting its significance in drug development (Vidal et al., 2006).
Analytical Applications
The direct high-performance liquid chromatographic resolution of novel benzothiazine derivatives and related compounds showcases the importance of analytical methods in distinguishing and studying novel pharmaceutical agents (Ota et al., 1992). This emphasizes the role of analytical chemistry in the development and quality control of new drug molecules.
Properties
IUPAC Name |
methyl 4-(3-ethoxycarbonylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-3-26-18(21)13-7-6-8-14(11-13)20-12-17(19(22)25-2)27(23,24)16-10-5-4-9-15(16)20/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBEOVVZBRMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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